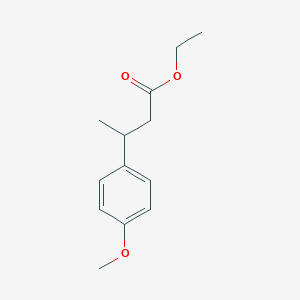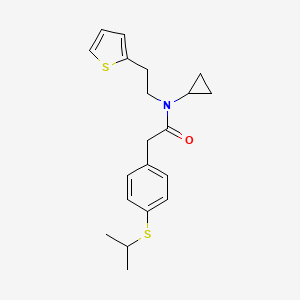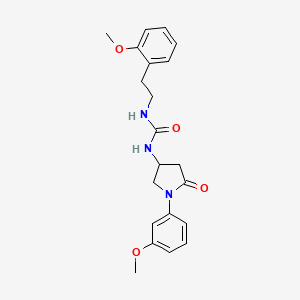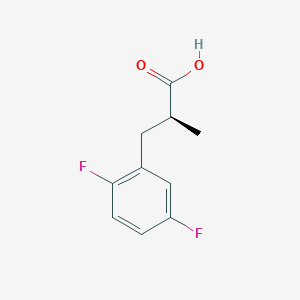
tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate, also known as MPCC, is a chemical compound used in scientific research. This compound is a reversible inhibitor of human acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. MPCC is a potent inhibitor of AChE and has attracted attention in the field of Alzheimer's disease research.
Mechanism of Action
Tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate binds to the active site of AChE and prevents it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate is a reversible inhibitor of AChE, meaning that its effects are temporary and can be reversed once the compound is metabolized.
Biochemical and Physiological Effects:
Studies have shown that tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate can improve cognitive function in animal models of Alzheimer's disease. In addition to its effects on acetylcholine levels, tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate has also been shown to reduce oxidative stress and inflammation in the brain. These effects may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of using tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate in lab experiments is its potency as an AChE inhibitor. This allows for lower concentrations of the compound to be used, which can reduce the risk of non-specific effects. However, tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate is a relatively new compound and its long-term effects on cognitive function and overall health are not yet fully understood.
Future Directions
There are several potential future directions for research on tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate. One area of interest is the development of more potent and selective AChE inhibitors based on the structure of tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate. Another potential direction is the investigation of tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate's effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, studies could be conducted to investigate the effects of tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate on cognitive function in healthy individuals and in other neurological disorders.
Synthesis Methods
The synthesis of tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate involves the reaction of 2-methoxypyridine-4-carbonyl chloride with tert-butyl N-(2-methylpropyl)carbamate. This reaction is catalyzed by triethylamine and yields tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate as a white solid with a purity of over 98%.
Scientific Research Applications
Tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate has been extensively studied for its potential use in the treatment of Alzheimer's disease. AChE inhibitors like tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate can increase the levels of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. By inhibiting AChE, tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate can potentially improve cognitive function in Alzheimer's patients.
properties
IUPAC Name |
tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-11(2)10-17(14(18)20-15(3,4)5)12-7-8-16-13(9-12)19-6/h7-9,11H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNXXULTSQSVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC(=NC=C1)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970793.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol](/img/structure/B2970794.png)



![2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide](/img/structure/B2970800.png)
![3-Eethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2970801.png)
![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2970804.png)
![N-[4-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2970805.png)

![[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2970809.png)


